molecular formula C2H4N2O4 B083336 Nitraminoacetic acid CAS No. 10339-31-8

Nitraminoacetic acid

Cat. No.: B083336
CAS No.: 10339-31-8
M. Wt: 120.06 g/mol
InChI Key: MJHPFRRMGOFOJL-UHFFFAOYSA-N
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Description

Nitraminoacetic acid, also known as 2-nitramidoacetic acid, is an organonitrogen compound with the molecular formula C₂H₄N₂O₄. It is a naturally occurring nitramine produced by the soil bacterium Streptomyces noursei.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitraminoacetic acid can be synthesized through the nitration of glycine. The reaction involves the use of nitric acid and sulfuric acid as nitrating agents. The process typically requires controlled temperatures to ensure the selective nitration of the amino group without affecting the carboxyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of industrial reactors to maintain the required reaction conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroacetic acid and other oxidized derivatives.

    Reduction: Reduction of this compound can yield aminoacetic acid and other reduced products.

    Substitution: The nitramine group in this compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Nitraminoacetic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other nitramine compounds and as a reagent in organic synthesis.

    Biology: Studies have shown its potential as a bacteriostatic agent, inhibiting the growth of certain bacteria.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial treatments.

    Industry: this compound is used in the production of explosives and other industrial chemicals.

Mechanism of Action

The mechanism of action of nitraminoacetic acid involves its interaction with bacterial enzymes. It competitively inhibits succinate dehydrogenase, an enzyme involved in the Krebs cycle, thereby disrupting the energy production in bacteria. This inhibition leads to the bacteriostatic effect observed with this compound .

Comparison with Similar Compounds

    Nitroacetic acid: Similar in structure but lacks the amino group.

    Aminoacetic acid (Glycine): Similar in structure but lacks the nitro group.

    Nitroguanidine: Another nitramine compound with different functional groups.

Uniqueness: Nitraminoacetic acid is unique due to its combination of nitro and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

2-nitramidoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHPFRRMGOFOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145809
Record name Nitraminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10339-31-8
Record name Nitraminoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitraminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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